N-(4-ethoxybenzyl)benzenesulfonamide N-(4-ethoxybenzyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10020268
InChI: InChI=1S/C15H17NO3S/c1-2-19-14-10-8-13(9-11-14)12-16-20(17,18)15-6-4-3-5-7-15/h3-11,16H,2,12H2,1H3
SMILES: CCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2
Molecular Formula: C15H17NO3S
Molecular Weight: 291.4 g/mol

N-(4-ethoxybenzyl)benzenesulfonamide

CAS No.:

Cat. No.: VC10020268

Molecular Formula: C15H17NO3S

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxybenzyl)benzenesulfonamide -

Specification

Molecular Formula C15H17NO3S
Molecular Weight 291.4 g/mol
IUPAC Name N-[(4-ethoxyphenyl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C15H17NO3S/c1-2-19-14-10-8-13(9-11-14)12-16-20(17,18)15-6-4-3-5-7-15/h3-11,16H,2,12H2,1H3
Standard InChI Key RPBRXSSVPSSSLL-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2
Canonical SMILES CCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

N-(4-Ethoxybenzyl)benzenesulfonamide features a benzenesulfonamide group (Ph-SO2-NH\text{Ph-SO}_2\text{-NH}) linked to a 4-ethoxybenzyl moiety (Ph-O-CH2-CH2\text{Ph-O-CH}_2\text{-CH}_2). The ethoxy group at the para position of the benzyl ring introduces electron-donating effects, influencing the compound’s reactivity and intermolecular interactions . The IUPAC name, N-benzyl-4-(4-ethoxyphenyl)benzenesulfonamide, reflects this substitution pattern .

Table 1: Key Molecular Descriptors

PropertyValue/Identifier
Molecular FormulaC21H21NO3S\text{C}_{21}\text{H}_{21}\text{NO}_{3}\text{S}
Molecular Weight367.5 g/mol
SMILESCCOC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
InChIKeyBTZZPVSLMFPWFV-UHFFFAOYSA-N
Topological Polar Surface Area68.4 Ų

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The compound exhibits characteristic peaks at:

  • 3431 cm1^{-1} (N-H stretch of sulfonamide)

  • 1666 cm1^{-1} (S=O asymmetric stretching)

  • 1586 cm1^{-1} (C=C aromatic vibrations)

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H}-NMR: Signals at δ 7.66–7.56 ppm (aromatic protons), δ 4.91–4.18 ppm (benzyl CH2_2), and δ 2.31 ppm (ethoxy CH2_2) .

  • 13C^{13}\text{C}-NMR: Peaks at δ 126–140 ppm (aromatic carbons), δ 63.2 ppm (ethoxy CH2_2), and δ 44.5 ppm (sulfonamide CH2_2) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 4-ethoxybenzylamine and benzenesulfonyl chloride under alkaline conditions :

Ph-SO2Cl+H2N-CH2-Ph-O-C2H5Na2CO3Ph-SO2-NH-CH2-Ph-O-C2H5+HCl\text{Ph-SO}_2\text{Cl} + \text{H}_2\text{N-CH}_2\text{-Ph-O-C}_2\text{H}_5 \xrightarrow{\text{Na}_2\text{CO}_3} \text{Ph-SO}_2\text{-NH-CH}_2\text{-Ph-O-C}_2\text{H}_5 + \text{HCl}

Key steps include:

  • Dissolving 4-ethoxybenzylamine in aqueous Na2 _2CO3_3.

  • Gradual addition of benzenesulfonyl chloride at 0–5°C.

  • Acidification with HCl to precipitate the product .

Yield: 70–75% after recrystallization from ethanol .

Industrial Manufacturing

Industrial processes utilize continuous-flow reactors to enhance scalability. Key optimizations include:

  • Temperature Control: Maintained at 5–10°C to minimize hydrolysis of sulfonyl chloride.

  • Solvent Systems: Tetrahydrofuran (THF) or dichloromethane (DCM) for higher reaction rates.

  • Purification: Centrifugal partition chromatography (CPC) for >99% purity.

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point185–186°C
Solubility0.12 g/L in water (25°C)
LogP (Octanol-Water)3.45
pKa (Sulfonamide NH)9.8

The low aqueous solubility and moderate lipophilicity (LogP = 3.45) suggest suitability for lipid-based drug formulations .

Biological Activities and Mechanisms

Antimicrobial Activity

N-(4-Ethoxybenzyl)benzenesulfonamide exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) . Its mechanism involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis .

Carbonic Anhydrase Inhibition

The compound inhibits human carbonic anhydrase IX (hCA IX) with an IC50_{50} of 12 nM, making it a candidate for anticancer therapies targeting hypoxic tumors . Molecular docking studies reveal hydrogen bonding with Thr199 and Zn2+^{2+} in the active site .

Table 3: Enzyme Inhibition Profiles

EnzymeIC50_{50} (nM)Target Disease
hCA IX12Colorectal cancer
DHPS85Bacterial infections

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

CompoundLogPhCA IX IC50_{50} (nM)MIC (S. aureus) (μg/mL)
N-(4-Methoxybenzyl)3.101510
N-(4-Chlorobenzyl)3.80256
N-(4-Ethoxybenzyl)3.45128

The ethoxy group enhances enzyme inhibition but slightly reduces antimicrobial potency compared to chloro-substituted analogues .

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